

# Material Safety Data Sheet (MSDS) for 3-Bromo-5-iodopyridin-2-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-5-iodopyridin-2-amine

Cat. No.: B1287851

[Get Quote](#)

## Application Notes and Protocols for 3-Bromo-5-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromo-5-iodopyridin-2-amine** is a versatile halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery.<sup>[1]</sup> Its unique substitution pattern, featuring bromine and iodine atoms at positions 3 and 5 respectively, alongside an amino group at position 2, offers multiple reactive sites for a variety of cross-coupling reactions. This trifunctional scaffold allows for the strategic and regioselective introduction of diverse chemical moieties, making it an invaluable intermediate in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors for targeted cancer therapy.<sup>[2][3]</sup>

## Material Safety Data Sheet (MSDS) Summary

A comprehensive understanding of the safety and handling requirements for **3-Bromo-5-iodopyridin-2-amine** is paramount for its safe utilization in a laboratory setting. The following tables summarize its key physical, chemical, and safety data.

## Physical and Chemical Properties

| Property          | Value                                             | Reference           |
|-------------------|---------------------------------------------------|---------------------|
| Molecular Formula | $C_5H_4BrN_2$                                     | <a href="#">[4]</a> |
| Molecular Weight  | 298.91 g/mol                                      | <a href="#">[4]</a> |
| Appearance        | White to pale yellow crystalline powder           | <a href="#">[4]</a> |
| Melting Point     | 112-113 °C                                        | <a href="#">[4]</a> |
| CAS Number        | 381233-96-1                                       | <a href="#">[4]</a> |
| Solubility        | Soluble in organic solvents such as DMF and DMSO. |                     |

## Hazard Identification and Safety Precautions

| Hazard Class                                                                      | GHS Pictogram | Signal Word | Hazard Statement                        | Precautionary Statement                      | Reference           |
|-----------------------------------------------------------------------------------|---------------|-------------|-----------------------------------------|----------------------------------------------|---------------------|
| Acute Toxicity, Oral (Category 4)                                                 | GHS07         | Danger      | H302: Harmful if swallowed.             | P264, P270, P301+P312, P330, P501            | <a href="#">[4]</a> |
| Skin Corrosion/Irritation (Category 2)                                            | GHS07         | Danger      | H315: Causes skin irritation.           | P264, P280, P302+P352, P332+P313, P362       | <a href="#">[4]</a> |
| Serious Eye Damage/Eye Irritation (Category 1)                                    | GHS05         | Danger      | H318: Causes serious eye damage.        | P280, P305+P351+ P338, P310                  | <a href="#">[4]</a> |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07         | Danger      | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 | <a href="#">[4]</a> |

#### Handling and Storage:

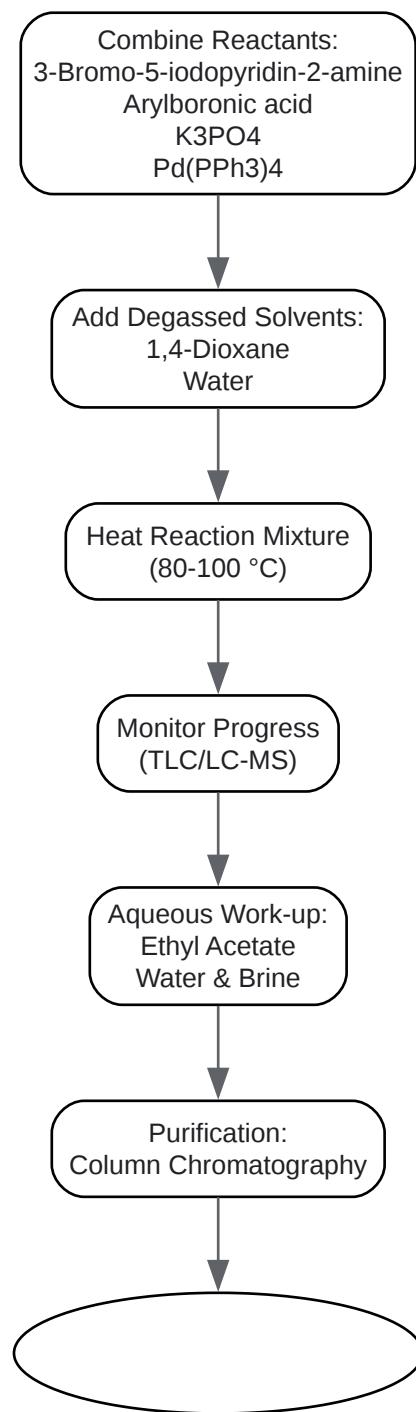
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Use in a well-ventilated area, preferably in a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

## Applications in Drug Discovery

The unique structural features of **3-Bromo-5-iodopyridin-2-amine** make it a privileged scaffold for the synthesis of kinase inhibitors. The bromine and iodine atoms can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

## Key Synthetic Reactions and Protocols

The following sections provide detailed protocols for the most common and synthetically useful reactions involving **3-Bromo-5-iodopyridin-2-amine**.


The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of **3-Bromo-5-iodopyridin-2-amine**, it is typically used to introduce aryl or heteroaryl substituents at the 5-position (iodine) or 3-position (bromine), with the iodine being more reactive.

Protocol: Suzuki-Miyaura Coupling of **3-Bromo-5-iodopyridin-2-amine** with an Arylboronic Acid[5]

- Materials:
  - **3-Bromo-5-iodopyridin-2-amine** (1.0 equiv)
  - Arylboronic acid (1.2 equiv)
  - Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$  (0.05 equiv)
  - Potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (2.0 equiv)
  - 1,4-Dioxane (degassed)
  - Water (degassed)
  - Round-bottom flask
  - Magnetic stirrer

- Heating mantle or oil bath
- Inert atmosphere (Nitrogen or Argon)
- Procedure:
  - To a dry round-bottom flask, add **3-Bromo-5-iodopyridin-2-amine**, the arylboronic acid, and potassium phosphate.
  - Add the palladium catalyst,  $\text{Pd}(\text{PPh}_3)_4$ .
  - Evacuate and backfill the flask with an inert gas three times.
  - Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
  - Stir the reaction mixture at 80-100 °C under the inert atmosphere.
  - Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
  - Upon completion, cool the reaction mixture to room temperature.
  - Dilute the mixture with ethyl acetate and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel.

#### Experimental Workflow for Suzuki-Miyaura Coupling



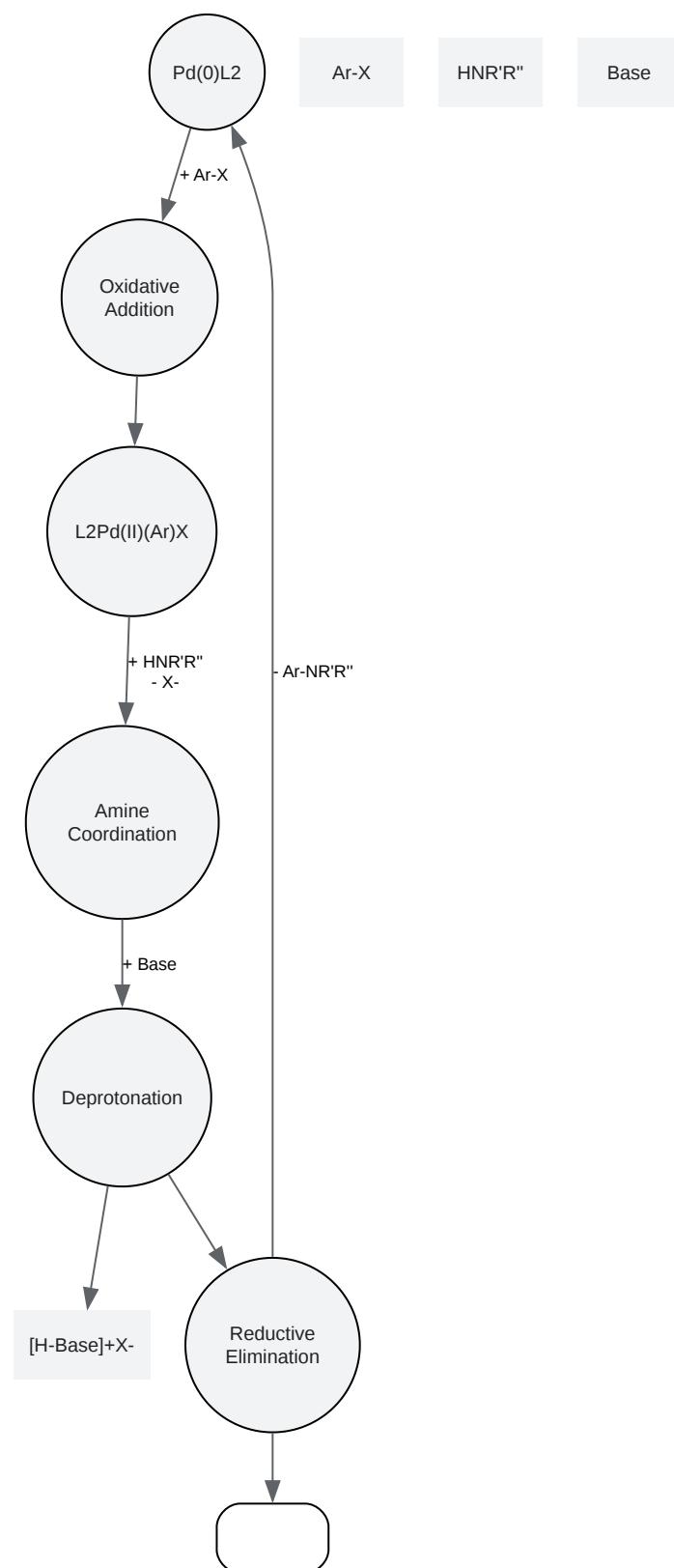
[Click to download full resolution via product page](#)

### Suzuki-Miyaura Coupling Workflow

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.

Protocol: Buchwald-Hartwig Amination of **3-Bromo-5-iodopyridin-2-amine** with a Secondary Amine[6]

- Materials:


- **3-Bromo-5-iodopyridin-2-amine** (1.0 equiv)
- Secondary amine (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd<sub>2</sub>(dba)<sub>3</sub>] (0.02 equiv)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (0.08 equiv)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Toluene or 1,4-Dioxane (anhydrous)
- Schlenk tube or sealed vial
- Magnetic stirrer
- Heating block or oil bath
- Inert atmosphere (Nitrogen or Argon)

- Procedure:

- In a glovebox or under an inert atmosphere, add **3-Bromo-5-iodopyridin-2-amine**, the secondary amine, sodium tert-butoxide, Pd<sub>2</sub>(dba)<sub>3</sub>, and the phosphine ligand to a Schlenk tube.
- Add anhydrous toluene or dioxane.
- Seal the tube and heat the reaction mixture with stirring at 80-110 °C.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature.

- Quench the reaction with saturated aqueous ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

#### Catalytic Cycle of Buchwald-Hartwig Amination



[Click to download full resolution via product page](#)

Buchwald-Hartwig Catalytic Cycle

The Sonogashira coupling is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, providing access to substituted alkynylpyridines.

Protocol: Sonogashira Coupling of **3-Bromo-5-iodopyridin-2-amine** with a Terminal Alkyne[7]

- Materials:

- **3-Bromo-5-iodopyridin-2-amine** (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [ $\text{PdCl}_2(\text{PPh}_3)_2$ ] or Palladium(II) trifluoroacetate [ $\text{Pd}(\text{CF}_3\text{COO})_2$ ] (0.025 equiv)
- Triphenylphosphine ( $\text{PPh}_3$ ) (0.05 equiv)
- Copper(I) iodide ( $\text{CuI}$ ) (0.05 equiv)
- Triethylamine ( $\text{Et}_3\text{N}$ ) or another suitable base
- DMF or other suitable solvent
- Schlenk flask
- Magnetic stirrer
- Heating mantle or oil bath
- Inert atmosphere (Nitrogen or Argon)

- Procedure:

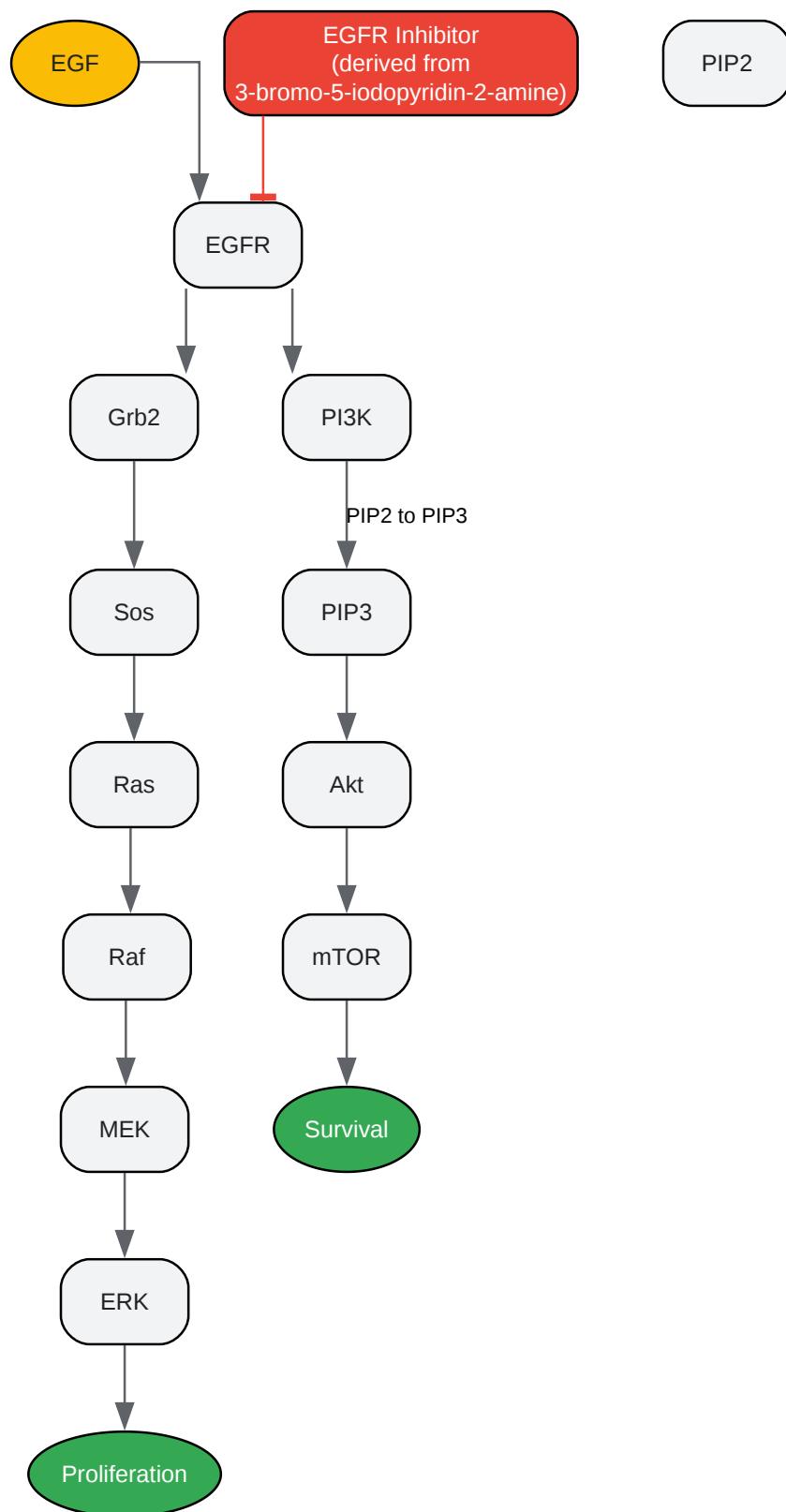
- To a Schlenk flask under an inert atmosphere, add **3-Bromo-5-iodopyridin-2-amine**, the palladium catalyst, the phosphine ligand, and  $\text{CuI}$ .
- Add the solvent and the base.
- Stir the mixture for a few minutes, then add the terminal alkyne.

- Heat the reaction mixture to 80-100 °C.
- Monitor the reaction by TLC or LC-MS.
- Once the starting material is consumed, cool the reaction to room temperature.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography.

## Application in Kinase Inhibitor Synthesis

Derivatives of **3-Bromo-5-iodopyridin-2-amine** have shown significant promise as scaffolds for the development of inhibitors for various protein kinases implicated in cancer.

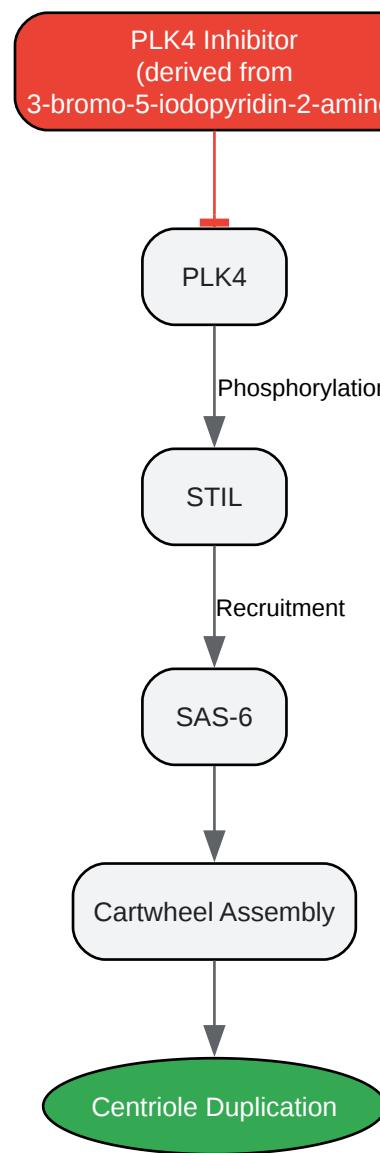
Table of Bioactive Molecules Derived from Related Scaffolds and their Kinase Inhibitory Activity:


| Scaffold/Compound                                 | Target Kinase | IC <sub>50</sub> /Activity | Reference |
|---------------------------------------------------|---------------|----------------------------|-----------|
| Pyrido[2,3-d]pyrimidine derivative                | c-Src         | < 10 nM                    | [8]       |
| Pyrido[2,3-d]pyrimidine derivative                | PDGFr         | 31 nM                      | [9]       |
| Pyridothieno[3,2-d]pyrimidin-4-amine              | EGFR          | 36.7 nM                    | [10]      |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (WY29)    | PLK4          | 27 nM                      | [11]      |
| 3-aminoimidazo[1,2- $\alpha$ ]pyridine derivative | HT-29 cells   | 4.15 $\mu$ M               | [12]      |
| Pyrido[2,3-d]pyrimidine derivative (Compound 4)   | PIM-1         | 11.4 nM                    | [13]      |

## Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by inhibitors derived from 2-aminopyridine scaffolds.

## EGFR Signaling Pathway

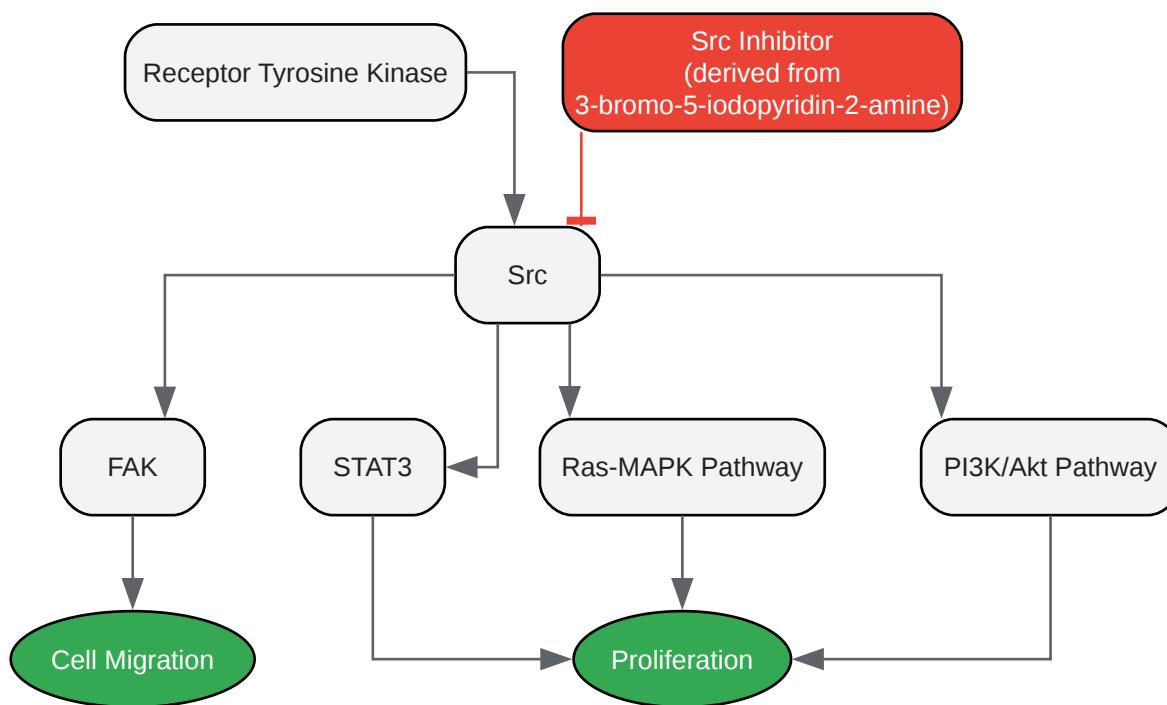

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[14][15] Dysregulation of this pathway is a hallmark of many cancers.[5]

[Click to download full resolution via product page](#)

### EGFR Signaling Pathway Inhibition

## PLK4 and Centriole Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication.[16][17] It initiates the formation of new centrioles by phosphorylating key substrates like STIL, which then recruits SAS-6 to form the cartwheel structure of the nascent centriole.[18][19] Overexpression of PLK4 can lead to centrosome amplification, a common feature of cancer cells, making it an attractive therapeutic target.[16]

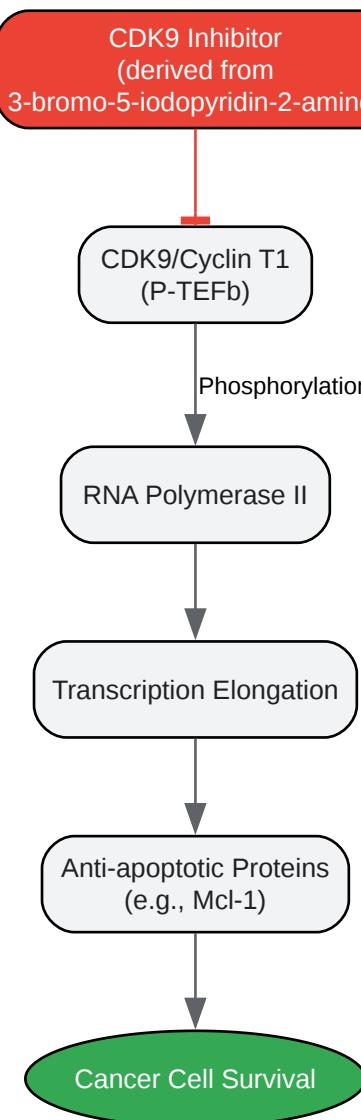



[Click to download full resolution via product page](#)

PLK4 in Centriole Duplication

## Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, proliferation, and survival.[20] It is often hyperactivated in various cancers, contributing to tumor progression and metastasis.[20]




[Click to download full resolution via product page](#)

Src Kinase Signaling Pathway

## CDK9 and Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[21] It phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for productive transcription of many genes, including those encoding anti-apoptotic proteins that are crucial for cancer cell survival.[22]



[Click to download full resolution via product page](#)

CDK9 in Transcriptional Regulation

## Conclusion

**3-Bromo-5-iodopyridin-2-amine** is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of substituted pyridines, which are key pharmacophores in many kinase inhibitors. The detailed protocols and an understanding of the targeted signaling pathways provided in these application notes are intended to facilitate its use in drug discovery and medicinal chemistry research. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 4. 2-氨基-5-溴-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 3-aminoimidazo[1,2- $\alpha$ ]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer | MDPI [mdpi.com]
- 19. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall | eLife [elifesciences.org]
- 20. researchgate.net [researchgate.net]
- 21. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Material Safety Data Sheet (MSDS) for 3-Bromo-5-iodopyridin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287851#material-safety-data-sheet-msds-for-3-bromo-5-iodopyridin-2-amine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)